N-(4-bromophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-11-21-17-14-4-2-3-5-15(14)26-18(17)19(25)23(11)10-16(24)22-13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWAFCOLWFPAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)Br)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes a bromophenyl group and a benzothieno-pyrimidine core, this compound may serve as a lead compound in drug development due to its interactions with various biological targets.
- Molecular Formula : C19H14BrN3O2S
- Molecular Weight : 428.3 g/mol
- CAS Number : 1040669-93-9
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and pyrimidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves the disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways.
Anticancer Activity
N-(4-bromophenyl)-2-(2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored for its anticancer properties. In vitro studies have demonstrated that compounds sharing structural similarities can inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF7) . The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors within the body. Molecular docking studies suggest that it may bind selectively to these targets, modulating their activity and leading to therapeutic effects . This selective binding is crucial for enhancing efficacy while minimizing potential side effects.
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives for antimicrobial activity using the turbidimetric method. Compounds d1, d2, and d3 exhibited promising results against various bacterial strains .
- Anticancer Efficacy : Another investigation focused on the anticancer effects of related compounds against MCF7 cells. Compounds d6 and d7 showed significant cytotoxicity, indicating their potential as therapeutic agents in breast cancer treatment .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C24H19BrFN3O2S2 | 544.46 g/mol | Contains a fluorophenyl group |
| 2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | C25H21BrFN3O2S2 | 558.5 g/mol | Features a methyl substitution on the fluorophenyl group |
These compounds illustrate variations in substituents that may influence their biological activity while retaining a core structure similar to N-(4-bromophenyl)-2-(2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
